molecular formula C20H16N2O3 B2824748 4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 868146-48-9

4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B2824748
CAS No.: 868146-48-9
M. Wt: 332.359
InChI Key: RFAGQOQVMPQNNV-UHFFFAOYSA-N
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Description

Furan-2-yl(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a hydroxyphenyl group, and a dihydropyrazolyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antibacterial and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carbaldehyde with 4-hydroxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with phenylhydrazine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Furan-2-yl(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is unique due to its combination of a furan ring, hydroxyphenyl group, and dihydropyrazolyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a multi-target therapeutic agent .

Properties

IUPAC Name

furan-2-yl-[3-(4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-16-10-8-15(9-11-16)18-13-17(14-5-2-1-3-6-14)21-22(18)20(24)19-7-4-12-25-19/h1-12,18,23H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAGQOQVMPQNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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